molecular formula C9H11BrFNO B13163306 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol

3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol

Cat. No.: B13163306
M. Wt: 248.09 g/mol
InChI Key: BADAQHLPZTURKV-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group and the bromine atom can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine atoms contribute to its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 3-Amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
  • 3-Amino-1-(3-fluorophenyl)propan-1-ol
  • 3-Amino-1-(4-fluorophenyl)propan-1-ol

Comparison:

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(3-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

BADAQHLPZTURKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Br)F

Origin of Product

United States

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